Cas no 1470-38-8 (2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione)
2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione Chemical and Physical Properties
Names and Identifiers
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- 1H-Indene-1,3(2H)-dione,2-(3,4-dimethoxyphenyl)-
- 2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione
- 2-(3,4-dimethoxyphenyl)indene-1,3-dione
- 2-(3,4-Dimethoxy-benzyl)-indandion-(1,3)
- 2-(3,4-Dimethoxyphenyl)-1,3-indandion
- 2-(3',4'-Dimethoxyphenyl)-1,3-indandion
- 2-(3,4-Dimethoxy-phenyl)-indan-1,3-dion
- 2-(3,4-dimethoxyphenyl)indan-1,3-dione
- 2-(3,4-dimethoxy-phenyl)-indan-1,3-dione
- 2-Veratrylindan-1,3-dion
- AC1L7HKT
- AC1Q4C9O
- CHEMBL41920
- HMS1607O19
- HMS2592F08
- NSC215219
- Oprea1_429856
- AKOS001483192
- SY348322
- CS-0337184
- BDBM33868
- 1H-Indene-1,3(2H)-dione, 2-(3,4-dimethoxyphenyl)-
- ABMVPHQMDUVUSM-UHFFFAOYSA-N
- NSC-215219
- MLS000719864
- DTXSID10309733
- cid_310608
- SR-01000389277-1
- 2-(3,4-dimethoxyphenyl)indane-1,3-quinone
- 1470-38-8
- CCG-103157
- 2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-indene-1,3-dione
- 2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione #
- SR-01000389277
- SMR000304393
- MFCD00129490
- Indane-1,3-dione, 2-(3,4-dimethoxyphenyl)-
-
- MDL: MFCD00129490
- Inchi: 1S/C17H14O4/c1-20-13-8-7-10(9-14(13)21-2)15-16(18)11-5-3-4-6-12(11)17(15)19/h3-9,15H,1-2H3
- InChI Key: ABMVPHQMDUVUSM-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=CC=2C(C1C1C=CC(=C(C=1)OC)OC)=O
Computed Properties
- Exact Mass: 282.08922
- Monoisotopic Mass: 282.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 395
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 52.6Ų
Experimental Properties
- Density: 1.261
- Boiling Point: 458.9°Cat760mmHg
- Flash Point: 205.1°C
- Refractive Index: 1.599
- PSA: 52.6
- LogP: 2.86660
2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D055315-250mg |
2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione |
1470-38-8 | 250mg |
$ 185.00 | 2022-06-06 | ||
| TRC | D055315-500mg |
2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione |
1470-38-8 | 500mg |
$ 300.00 | 2022-06-06 | ||
| TRC | D055315-1000mg |
2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione |
1470-38-8 | 1g |
$ 480.00 | 2022-06-06 | ||
| Chemenu | CM271430-5g |
2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione |
1470-38-8 | 97% | 5g |
$*** | 2023-03-31 | |
| Crysdot LLC | CD12140636-5g |
2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione |
1470-38-8 | 97% | 5g |
$527 | 2024-07-23 | |
| A2B Chem LLC | AI36433-500mg |
2-(3,4-Dimethoxyphenyl)-1h-indene-1,3(2h)-dione |
1470-38-8 | 95% | 500mg |
$412.00 | 2024-04-20 | |
| A2B Chem LLC | AI36433-1g |
2-(3,4-Dimethoxyphenyl)-1h-indene-1,3(2h)-dione |
1470-38-8 | 95% | 1g |
$439.00 | 2024-04-20 |
2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione
Professional Introduction to Compound with CAS No. 1470-38-8 and Product Name: 2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione
2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione, identified by the Chemical Abstracts Service Number (CAS No.) 1470-38-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound features a unique structural framework consisting of an indene core substituted with two carbonyl groups and methoxy functional groups at the 3 and 4 positions of the phenyl ring. The presence of these functional groups imparts distinct electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.
The indene moiety, characterized by its fused benzene and cyclopentane rings, contributes to the compound's overall rigidity and lipophilicity, which are critical factors in drug design. The 1,3(2H)-dione structure introduces two conjugated carbonyl groups, which can participate in hydrogen bonding interactions and influence the molecule's solubility and metabolic stability. Additionally, the 3,4-dimethoxyphenyl substituent enhances the compound's electron-donating capacity, potentially affecting its binding affinity to biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential pharmacological properties of 2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione with greater precision. Studies suggest that this compound may exhibit inhibitory activity against various enzymes and receptors implicated in metabolic disorders, inflammation, and cancer. For instance, preliminary docking studies have indicated that it could interact with ATP-binding sites of kinases or bind to specific pockets on nuclear receptors, modulating transcriptional activity.
The methoxy groups in the phenyl ring not only enhance hydrophobic interactions but also serve as potential sites for further derivatization. This flexibility allows chemists to modify the compound's properties systematically, optimizing its pharmacokinetic profile or enhancing its binding affinity for a particular target. Such modifications are essential in drug discovery pipelines where lead optimization is a critical step toward developing a viable therapeutic agent.
In the realm of medicinal chemistry, indene derivatives have been explored for their diverse biological activities. The structural motif is found in several natural products and pharmaceuticals known for their therapeutic effects. For example, related compounds have shown promise in preclinical studies as inhibitors of polyphenol oxidases or as modulators of microsomal enzyme activity. The dione functionality in 2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione further extends its potential utility by enabling participation in redox reactions or serving as a scaffold for metal coordination complexes.
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors such as dimethoxybenzene or indene derivatives. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the indene core efficiently. The introduction of the dione groups often requires oxidation reactions under controlled conditions to prevent over-oxidation or side reactions that could compromise yield and purity.
From a biochemical perspective, the 1H-indene-1,3(2H)-dione core resembles structures found in bioactive natural products like resorcylic acid derivatives. These compounds are known for their role in various biological pathways due to their ability to interact with enzymes or receptors at the molecular level. The methoxy substitution pattern further aligns this compound with others that have demonstrated therapeutic potential in treating neurological disorders or cardiovascular diseases.
The growing interest in bioisosteres has prompted researchers to investigate analogs of 2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione that retain similar pharmacological properties but with improved pharmacokinetic profiles. By replacing one functional group with another while maintaining overall structural similarity, scientists can fine-tune solubility, metabolic stability, and bioavailability without drastically altering biological activity. This approach is particularly valuable in drug development where optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties is paramount.
Recent publications highlight the compound's potential as an intermediate in synthesizing more complex molecules with tailored biological activities. For instance, researchers have explored its use as a precursor for designing small-molecule inhibitors targeting specific disease-related pathways. The versatility of its structural framework allows for modifications that can be tailored to achieve desired interactions with biological targets while minimizing off-target effects.
The role of computational tools in drug discovery cannot be overstated when discussing compounds like 2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione. Molecular dynamics simulations and quantum mechanical calculations help predict how this molecule might behave within a biological system. These predictions are crucial for guiding experimental efforts by identifying promising derivatives or predicting potential adverse interactions before costly synthesis attempts are made.
In conclusion,1470-38-8 represents more than just a chemical identifier; it signifies a versatile scaffold with significant untapped potential in pharmaceutical research. The combination of structural features such as the indene core,dimethoxyphenyl substituent,and dione groups makes it an attractive candidate for further exploration into new therapeutic agents targeting various diseases. As synthetic methodologies advance along with computational capabilities,this compound will likely continue to play an important rolein future drug development endeavors.
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